![molecular formula C22H20N4O8S2 B1200230 Cefsulodine CAS No. 62587-73-9](/img/structure/B1200230.png)
Cefsulodine
Übersicht
Beschreibung
Cefsulodin is a third-generation cephalosporin antibiotic that is active against Pseudomonas aeruginosa . It was discovered by Takeda Pharmaceutical Company in 1977 . TAP Pharmaceuticals had a new drug application on file with FDA for cefsulodin under the brand name Cefonomil as of 1985 .
Synthesis Analysis
Like beta-lactams, cephalosporins such as Cefsulodin interfere with PBP (penicillin binding protein) activity involved in the final phase of peptidoglycan synthesis . PBPs are enzymes which catalyze a pentaglycine crosslink between alanine and lysine residues providing additional strength to the cell wall .Molecular Structure Analysis
The molecular formula of Cefsulodin is C22H21N4O8S2 . It has a molar mass of 533.55 g·mol−1 . The ChemSpider ID of Cefsulodin is 570996 .Chemical Reactions Analysis
Cefsulodin is a substrate for rat Oatp1a4 . It has been used to study multidrug resistance-associated protein 4 .Physical And Chemical Properties Analysis
Cefsulodin has a molecular formula of C22H21N4O8S2 . It has a molar mass of 533.55 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Treatment of Pseudomonas Infections : Cefsulodin, a B-lactamase-resistant cephalosporin, has shown effectiveness in treating meningitis and ventriculitis due to Pseudomonas aeruginosa. It has been observed that with sufficient dosing, cefsulodin concentrations in the cerebral ventricles can be effective against most Pseudomonas species (Veyssier & Duséhu, 1981).
Nephrotoxicity Concerns : Studies indicate that cefsulodin is more nephrotoxic than some other cephalosporins, suggesting the need for careful monitoring of renal function during clinical use (Burmann, Mertens, Schulz, & Sack, 1981).
Antibacterial Activity and Testing Standards : Cefsulodin has shown significant antibacterial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. Tentative interpretive zone standards for disk susceptibility tests have been developed for cefsulodin (Barry, Jones, & Thornsberry, 1981).
Efficacy in Cystic Fibrosis Patients : Cefsulodin sodium has been used effectively in cystic fibrosis patients with recurrent acute lower respiratory tract infections caused by P. aeruginosa. The clinical response was satisfactory in most patients, with no observed adverse effects (Cabezudo, Thompson, Selden, Guenthner, & Wenzel, 1984).
Penetration in Eye Tissues : Experimental studies in rabbits showed that cefsulodin could penetrate into the anterior chamber of the eye following intravenous and subconjunctival administration, making it potentially useful for treating eye infections caused by Pseudomonas aeruginosa (Mester, Krasemann, & Werner, 1982).
Pharmacokinetics and Toxicity : Cefsulodin is eliminated renally and has a serum half-life similar to other cephalosporins. It is well tolerated with minimal toxicity, except for occasional nausea and vomiting related to the infusion rate (Wright, 2020).
Combination with β-lactams Against Drug-Resistant Bacteria : The combination of cefsulodin with other β-lactams can increase the sensitivity of Gram-negative clinical isolates, including those producing β-lactamase. This suggests potential in treating drug-resistant bacterial infections (Sarkar, Dutta, Kumar, Mallik, & Ghosh, 2012).
Detection on Surfaces : Techniques have been developed for detecting cefsulodin as residues on surfaces, which is important for monitoring environmental contamination in pharmaceutical settings (Gorski, Plasz, Elrod, Yoder, & White, 1991).
Wirkmechanismus
Safety and Hazards
Cefsulodin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . In case of contact with skin, it is advised to wash off immediately with plenty of water for at least 15 minutes . If skin irritation persists, medical attention should be sought .
Eigenschaften
IUPAC Name |
(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O8S2/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34)/t15-,17-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLKGLMBLAAGSC-QLVMHMETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022769 | |
Record name | Cefsulodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefsulodin | |
CAS RN |
62587-73-9 | |
Record name | Cefsulodin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62587-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefsulodin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062587739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefsulodin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefsulodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFSULODIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV42LHE42B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.